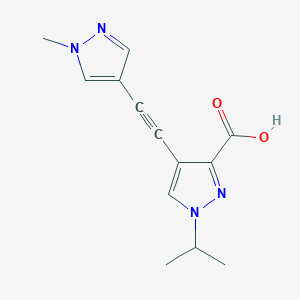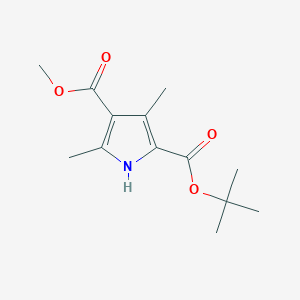
Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Acetylation and Esterification: The final steps involve acetylation of the thiophene ring and esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups and the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring and the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrimidine rings.
Reduction: Reduced forms of the carbonyl groups and pyrimidine ring.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether and pyrimidine rings are likely involved in binding interactions.
Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate
- This compound
- This compound
Uniqueness
This compound is unique due to its combination of a thiophene ring, a pyrimidine ring, and various functional groups. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C18H21N3O4S2 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
ethyl 5-acetyl-2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21N3O4S2/c1-6-25-17(24)14-11(4)15(12(5)22)27-16(14)21-13(23)8-26-18-19-9(2)7-10(3)20-18/h7H,6,8H2,1-5H3,(H,21,23) |
InChI-Schlüssel |
RBGRNUDLJNSNCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC(=CC(=N2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)



![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)




![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)



